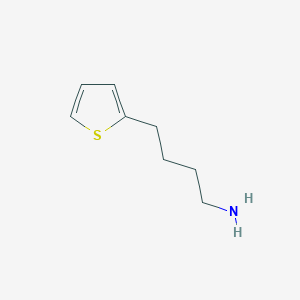
4-(Thiophen-2-yl)butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Thiophen-2-yl)butan-1-amine” is a chemical compound with the molecular formula C8H13NS and a molecular weight of 155.26 . It is also known as TBA. It is used for research purposes and has gained attention in the field of scientific research due to its potential implications in various fields .
Synthesis Analysis
The synthesis of “4-(Thiophen-2-yl)butan-1-amine” could be achieved through various methods. One such method involves the Buchwald–Hartwig cross-coupling reaction of bis (4′- (hexyloxy)- [1,1′-biphenyl]-4-yl)amine and 2-bromothiophene . This method circumvents the preactivation of building blocks and tolerates the presence of functional groups during polymerization .Molecular Structure Analysis
The molecular structure of “4-(Thiophen-2-yl)butan-1-amine” is based on structures generated from information available in databases . The structure is likely to be well-defined .Chemical Reactions Analysis
“4-(Thiophen-2-yl)butan-1-amine” can undergo various chemical reactions. For instance, it can be involved in the synthesis of optoelectronic devices through Pd-catalyzed direct arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(Thiophen-2-yl)butan-1-amine” include its molecular formula (C8H13NS), molecular weight (155.26), and its potential reactivity .Wissenschaftliche Forschungsanwendungen
Electrochromic Devices
4-(Thiophen-2-yl)butan-1-amine derivatives have applications in the fabrication of multicolored electrochromic devices. Yagmur, Ak, and Bayrakçeken (2013) synthesized a centrosymmetric polymer precursor, which, when copolymerized with other materials, displayed eight different colors and showed improved properties like redox stability and switching time in electrochromic devices (Yagmur, Ak, & Bayrakçeken, 2013).
Pharmacological Modulators
Compounds derived from 4-(Thiophen-2-yl)butanoic acid have been found to act as pharmacological modulators. Aiello et al. (2016) identified such compounds as Transient Receptor Potential Vanilloid Type-1 (TRPV1) channel modulators, demonstrating their potential in therapeutic applications (Aiello et al., 2016).
Antidiabetic Potential
A study by Devine et al. (2020) explored the antidiabetic potential of 4-(thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one, demonstrating its improved solubility and maintained activity in a glucose uptake assay, suggesting its use in diabetes treatment (Devine et al., 2020).
Antinociceptive Activity
4-(Thiophen-2-yl)butan-1-amine derivatives have been studied for their antinociceptive activity. Shipilovskikh et al. (2020) synthesized new compounds with this structure and tested their effectiveness in reducing pain (Shipilovskikh, Vaganov, Makhmudov, & Rubtsov, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-thiophen-2-ylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c9-6-2-1-4-8-5-3-7-10-8/h3,5,7H,1-2,4,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAIZKZMMQOHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)butan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3,4-dimethoxyphenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2491588.png)
![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2491591.png)
![2-[(7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-methylphenyl)acetamide](/img/structure/B2491593.png)
![2-{4-[(Tert-butoxy)carbonyl]-1,1-dioxo-1lambda6-thiomorpholin-3-yl}acetic acid](/img/structure/B2491595.png)
![2-((6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2491597.png)
![6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(4-nitrobenzyl)oxime](/img/structure/B2491598.png)
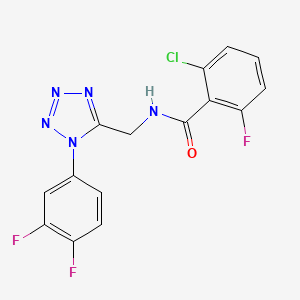
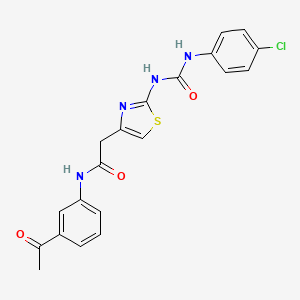
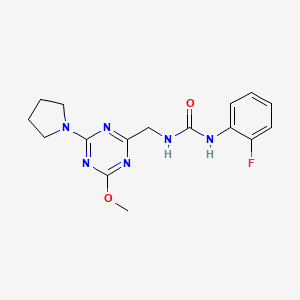
![2-[6-(3,4-Dimethylphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2491603.png)
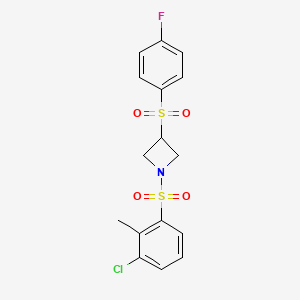
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-one](/img/structure/B2491605.png)
![2-methoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2491608.png)
![4-(4-Chlorophenyl)-2-hydroxy-6-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2491609.png)